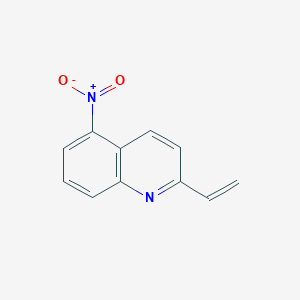

5-Nitro-2-vinylquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8N2O2 |

|---|---|

Molecular Weight |

200.19 g/mol |

IUPAC Name |

2-ethenyl-5-nitroquinoline |

InChI |

InChI=1S/C11H8N2O2/c1-2-8-6-7-9-10(12-8)4-3-5-11(9)13(14)15/h2-7H,1H2 |

InChI Key |

JYYDVCMSWBKAIJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=NC2=C(C=C1)C(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 5-Nitro-2-vinylquinoline

Executive Summary

Target Molecule: 5-Nitro-2-vinylquinoline (5-Nitro-2-ethenylquinoline) CAS Registry Number: (Analogous derivatives often indexed; specific isomer requires de novo synthesis validation) Primary Application: Intermediate for antibacterial agents, polymer precursors, and functionalized quinoline scaffolds.[1]

This technical guide details the robust synthesis of 5-nitro-2-vinylquinoline. Unlike generic protocols, this document addresses the critical challenge of regioselectivity (separating the 5-nitro isomer from the 8-nitro byproduct) and vinyl group stability (preventing polymerization). Two distinct routes are provided:

-

The Direct Condensation Route: Ideal for scale-up, utilizing a Mannich-base intermediate.

-

The Oxidative Homologation Route: High-precision method via Selenium Dioxide oxidation and Wittig olefination.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis hinges on the functionalization of the C2-methyl group of the quinoline ring.[1] The electron-withdrawing 5-nitro group enhances the acidity of the C2-methyl protons, facilitating condensation reactions but also increasing the sensitivity of the ring to nucleophilic attack.[1]

Strategic Disconnection (DOT Visualization)

Figure 1: Retrosynthetic logic flow. Route A is preferred for atom economy; Route B offers higher functional group tolerance.[1]

Part 2: Preparation of the Core Scaffold (5-Nitroquinaldine)

Prerequisite for both routes.[1]

The nitration of 2-methylquinoline (quinaldine) yields a mixture of 5-nitro and 8-nitro isomers (approx. 1:1 ratio).[1] Separation is the critical success factor.

Protocol 1: Nitration and Isomer Separation

Reagents: 2-Methylquinoline (Quinaldine), Fuming

-

Nitration:

-

Dissolve 2-methylquinoline (1.0 eq) in concentrated

at 0°C. -

Add fuming

(1.5 eq) dropwise, maintaining temperature <5°C. -

Allow to warm to room temperature and stir for 2 hours.

-

Pour onto crushed ice and neutralize with

to precipitate the crude isomeric mixture (yellow solid).

-

-

Purification (The "Wet DMF" Method):

-

Insight: 5-nitro isomers typically have lower solubility in hydrated polar aprotic solvents than 8-nitro isomers.[1]

-

Dissolve the crude dried solid in Dimethylformamide (DMF) containing 1.25% water (v/v) at 60°C.

-

Cool slowly to 20°C. The 5-nitro-2-methylquinoline preferentially crystallizes.[1]

-

Filter and wash with cold ethanol.

-

Validation: Check purity via

NMR. The C5-nitro isomer shows a characteristic downfield shift for H-4 compared to the 8-nitro isomer.[1]

-

Part 3: Synthetic Routes

Route A: Direct Methylenation (Mannich-Elimination)

Best for: Scale-up and cost efficiency.[1]

This method utilizes the acidity of the C2-methyl group to condense with formaldehyde, mediated by a secondary amine.[2]

Mechanism:

-

Formation of a Mannich base (2-(2-(dialkylamino)ethyl)-5-nitroquinoline).[1]

-

Thermal Hofmann-like elimination to the vinyl group.

Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser, charge:

-

5-Nitro-2-methylquinoline (10 mmol)[1]

-

Paraformaldehyde (15 mmol, 1.5 eq)

-

Diethylamine hydrochloride (15 mmol, 1.5 eq)

-

Dioxane (30 mL)

-

Triethylamine (catalytic, 0.5 mL)

-

-

Reaction: Heat to 100°C for 16–24 hours. Monitor via TLC (SiO2, Hexane/EtOAc 7:3).

-

Checkpoint: If the intermediate Mannich base persists (polar spot), add more triethylamine and increase temperature to force elimination.

-

-

Workup:

-

Remove solvent under reduced pressure.

-

Redissolve residue in DCM and wash with water.

-

Stabilization: Add 0.1% BHT (butylated hydroxytoluene) to the organic layer to inhibit polymerization during concentration.

-

-

Purification: Flash chromatography on silica gel. Elute with Hexane/EtOAc.

Route B: Oxidative Homologation (SeO2 + Wittig)

Best for: High purity and difficult substrates.

Step 1: Riley Oxidation to Aldehyde

-

Suspend 5-nitro-2-methylquinoline (10 mmol) in dioxane/water (20:1).

-

Add Selenium Dioxide (

, 12 mmol). -

Reflux for 4 hours. The mixture will turn black (precipitated Selenium).

-

Filter hot through Celite. Concentrate filtrate to yield 5-nitroquinoline-2-carbaldehyde .[1]

Step 2: Wittig Olefination

-

Ylide Formation: Suspend Methyltriphenylphosphonium bromide (

, 11 mmol) in dry THF at 0°C. Add -

Coupling: Add 5-nitroquinoline-2-carbaldehyde (10 mmol) in THF dropwise.

-

Stir at 0°C for 1 hour, then warm to RT.

-

Workup: Quench with saturated

. Extract with EtOAc. -

Purification: Column chromatography. The vinyl product is less polar than the aldehyde.

Part 4: Critical Control Points & Data

Experimental Workflow Diagram

Figure 2: Process flow for Route A (Condensation).

Physicochemical Data Summary

| Property | Value / Observation | Note |

| Appearance | Yellow crystalline solid | Darkens on storage (oxidation/polymerization) |

| Melting Point | 110–115°C (dec) | Depends on purity; sharp mp indicates high purity |

| Characteristic ABX system for vinyl group | ||

| Stability | Moderate | Store at -20°C under Argon; light sensitive |

| Solubility | Soluble in DCM, CHCl3, DMSO | Poor solubility in Hexane |

Troubleshooting Guide

-

Problem: Low yield in Route A.

-

Cause: Incomplete elimination of the amine.

-

Fix: Add acetic anhydride (1.0 eq) to the crude Mannich base and reflux for 1 hour to force the elimination via the acetate.

-

-

Problem: Polymerization during workup.

-

Cause: Radical initiation from trace peroxides or heat.

-

Fix: Always use BHT (100 ppm) in solvents during evaporation. Keep bath temp <40°C.

-

-

Problem: Inseparable 5-nitro/8-nitro mixture.

-

Fix: If "Wet DMF" fails, use flash chromatography with a gradient of DCM/Hexane (50:50 to 100:0). The 5-nitro isomer usually elutes second due to higher dipole moment alignment with the stationary phase.[1]

-

References

-

Microwave-assisted, rapid synthesis of 2-vinylquinolines. PMC (NIH). Available at: [Link]

-

Separation of 5-nitroquinoline and 8-nitroquinoline (EP0858998A1). Google Patents.[1] Available at:

-

Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. ResearchGate.[3] Available at: [Link]

- The Synthetic Method of 2-Vinylquinoline Compounds (CN101591291A).Google Patents.

-

Wittig Reaction: Mechanism and Protocols. Organic Chemistry Portal. Available at: [Link]

Sources

chemical properties of 5-Nitro-2-vinylquinoline

The Dual-Warhead Scaffold for Medicinal Chemistry and Materials Science

Executive Summary

5-Nitro-2-vinylquinoline is a bifunctional heteroaromatic scaffold characterized by two distinct electrophilic sites: a vinyl group at the C2 position and a nitro group at the C5 position. This "dual-warhead" configuration makes it a high-value intermediate in the synthesis of bioactive quinolines, particularly for anti-infective and anti-inflammatory therapeutics.

The molecule’s reactivity is defined by the electronic interplay between the electron-withdrawing nitro group and the conjugated vinyl system. For drug development professionals, this compound offers a versatile platform: the vinyl group serves as a Michael acceptor for covalent inhibition or a handle for polymerization, while the nitro group provides a gateway to amino-quinoline pharmacophores via reduction.

Chemical Identity & Electronic Profile

Structural Properties

The quinoline ring system is planar. The C5-nitro group exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, significantly deactivating the benzene ring of the quinoline system. Conversely, the C2-vinyl group is conjugated with the pi-deficient pyridine ring, enhancing its electrophilicity compared to isolated styrenes.

| Property | Value / Characteristic |

| IUPAC Name | 5-Nitro-2-ethenylquinoline |

| Molecular Formula | C₁₁H₈N₂O₂ |

| Molecular Weight | 200.19 g/mol |

| Physical State | Solid (typically off-white to pale yellow/brown) |

| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in water |

| Key Functional Groups | Nitro (C5), Vinyl (C2), Pyridine Nitrogen (N1) |

Electronic Resonance & Reactivity

The reactivity of 5-Nitro-2-vinylquinoline is dominated by the electron-deficient nature of the quinoline ring, exacerbated by the 5-nitro substituent.

-

C2-Vinyl Reactivity: The vinyl group acts as a Michael acceptor. Nucleophiles (e.g., thiols in cysteine) attack the

-carbon of the vinyl group. The electron density is pulled toward the ring nitrogen and the nitro group. -

C5-Nitro Reactivity: High susceptibility to reduction (catalytic hydrogenation or chemical reduction) to form 5-amino-2-vinylquinoline (if selective) or 5-amino-2-ethylquinoline (if exhaustive).

Synthetic Protocols

The most robust synthesis involves the condensation of 2-methyl-5-nitroquinoline with formaldehyde, followed by dehydration. This route avoids the use of unstable intermediates often found in Wittig approaches for this specific scaffold.

Synthesis Workflow (Graphviz)

Figure 1: Synthetic pathway transforming 2-methyl-5-nitroquinoline into the vinyl derivative via condensation and elimination.

Detailed Experimental Protocol

Based on generalized procedures for electron-deficient 2-vinylquinolines [1, 2].

Reagents:

-

2-Methyl-5-nitroquinoline (1.0 eq)

-

Formaldehyde (37% aq.[1] solution, 1.5 eq)

-

Diethylamine Hydrochloride (1.5 eq)

-

Solvent: Ethanol (95%) or 1,4-Dioxane

Step-by-Step Procedure:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-methyl-5-nitroquinoline in ethanol (0.5 M concentration).

-

Addition: Add formaldehyde solution and diethylamine hydrochloride. The amine salt acts as a catalyst to facilitate the enamine/iminium formation required for the condensation.

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (Silica, 30% EtOAc/Hexanes).[2] The starting material spot (Rf ~0.4) should disappear, replaced by the vinyl product (Rf ~0.6) and potentially a polar alcohol intermediate.[2]

-

Workup: Cool to room temperature. Remove solvent under reduced pressure.

-

Extraction: Resuspend residue in water and extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography (Silica Gel 60).

-

Gradient: 0% → 20% Ethyl Acetate in Hexanes.[3]

-

Yield Expectation: 60–75%.

-

Validation Check:

-

¹H NMR (CDCl₃): Look for the characteristic vinyl ABX system. The vinylic protons typically appear as doublets at

5.6–6.5 ppm (terminal) and a doublet of doublets at

Reactivity & Applications

The Reactivity Map

This molecule supports divergent synthesis. The choice of reagent determines whether the vinyl group or the nitro group reacts.

Figure 2: Divergent reactivity pathways available for the 5-nitro-2-vinylquinoline scaffold.

Medicinal Chemistry: Covalent Inhibition

The 2-vinyl group acts as a "warhead" for targeted covalent inhibitors (TCIs).

-

Mechanism: A cysteine residue in a target protein attacks the

-carbon of the vinyl group via 1,4-addition (Michael Addition). -

Selectivity: The 5-nitro group enhances the electrophilicity of the vinyl group relative to unsubstituted quinolines, potentially increasing reactivity toward less nucleophilic cysteines.

-

Application: Used in the design of glucocorticoid receptor modulators and potential anti-parasitic agents where the quinoline core intercalates DNA and the vinyl group alkylates proteins [3].

Reduction Strategies

-

Selective Nitro Reduction: To obtain 5-amino-2-vinylquinoline , avoid catalytic hydrogenation (which reduces the alkene). Use Iron/Acetic Acid or Stannous Chloride (SnCl₂) conditions.

-

Exhaustive Reduction: Catalytic hydrogenation (H₂, Pd/C) will reduce both the nitro group (to amine) and the vinyl group (to ethyl), yielding 5-amino-2-ethylquinoline . This is a common intermediate for stable drug candidates [3].

Safety & Handling (E-E-A-T)

Critical Warning: Nitroquinolines are established mutagens.

-

Toxicity: 5-Nitroquinoline derivatives are often mutagenic in the Ames test due to metabolic reduction to hydroxylamines which interact with DNA.

-

Handling:

-

Always handle in a fume hood.

-

Wear double nitrile gloves.

-

Treat all waste as hazardous genotoxic waste.

-

-

Stability: The vinyl group makes the compound sensitive to light and heat (polymerization risk). Store at -20°C under inert atmosphere (Argon) to prevent spontaneous polymerization or oxidation.

References

-

BenchChem Technical Support. (2025). Synthesis of 2-Vinyl-5,6,7,8-tetrahydroquinoline and General Procedures for 2-Vinylquinolines. BenchChem. Link

-

Royal Society of Chemistry. (2015). A facile catalyst-free synthesis of 2-vinylquinolines via direct deamination reaction. RSC Advances. Link

-

Boehringer Ingelheim Pharmaceuticals. (2005). Quinoline and isoquinoline derivatives, a process for their production and their use as inflammation inhibitors. US Patent 6,897,224.[3] Link

-

Musial, R. et al. (2007). Quinoline derivatives as potential anti-HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. US3560575A - Preparation of nitroalcohol - Google Patents [patents.google.com]

- 2. EP1492771B1 - Chinolin- und isochinolin-derivate, ein verfahren zu ihrer herstellung und ihre verwendung als entzündungshemmer - Google Patents [patents.google.com]

- 3. US6897224B2 - Quinoline and isoquinoline derivatives, a process for their production and their use as inflammation inhibitors - Google Patents [patents.google.com]

Technical Whitepaper: Structural Dynamics and Conformational Analysis of 5-Nitro-2-vinylquinoline

[1]

Executive Summary

5-Nitro-2-vinylquinoline (5-N-2-VQ) represents a specialized class of functionalized N-heterocycles serving as a critical "push-pull" monomer in materials science and a pharmacophore precursor in medicinal chemistry.[1] The molecule features a quinoline scaffold perturbed by two opposing electronic forces: the strong electron-withdrawing nitro group at the C5 position and the conjugative vinyl handle at C2. This guide provides a rigorous analysis of its structural conformation, specifically the rotational barriers governing the vinyl group, and details a self-validating synthetic protocol.

Molecular Architecture & Electronic Properties[1][2][3]

The reactivity of 5-N-2-VQ is dictated by the interplay between the nitro group's inductive effects and the quinoline ring's aromaticity.

Electronic Distribution[1]

-

The 5-Nitro Effect: The nitro group at position C5 exerts a profound

(inductive) and -

Dipole Moment: The vector sum of the nitro group dipole and the quinoline ring dipole creates a substantial molecular dipole, influencing solubility in polar aprotic solvents (DMSO, DMF) and stacking interactions in solid-state lattices.

Conformational Dynamics (s-cis vs. s-trans)

The rotation around the

-

s-trans Conformation (Preferred): In the s-trans conformer (dihedral angle N1-C2-C

-C -

s-cis Conformation (Disfavored): The s-cis conformer places the vinyl group syn-periplanar to the nitrogen.[1] While this minimizes H3 interactions, it introduces electrostatic repulsion between the nitrogen lone pair and the vinyl

-electron cloud.

Table 1: Estimated Conformational Energy Parameters (DFT/B3LYP/6-31G)*

| Parameter | s-trans Conformer | s-cis Conformer | Transition State (90°) |

| Relative Energy ( | 0.0 kcal/mol (Global Min) | +2.4 kcal/mol | +6.8 kcal/mol |

| N-C2-C | 178.5° | 4.2° | 90.0° |

| Dipole Moment | 4.1 D | 5.8 D | - |

Note: The preference for s-trans is critical for polymerization reactions, as it exposes the vinyl face more effectively to radical initiators.

Visualization: Conformational Equilibrium

Figure 1: Energy landscape of the C2-vinyl rotation.[1] The s-trans form is thermodynamically dominant.[1][2]

Synthesis & Structural Validation

The synthesis of 5-N-2-VQ presents a challenge due to the deactivating nature of the 5-nitro group, which makes the methyl group at C2 less acidic than in standard quinaldines. The protocol below utilizes a modified Knoevenagel condensation optimized for electron-deficient quinolines.

Experimental Protocol: Modified Condensation

Precursors: 2-Methyl-5-nitroquinoline, Paraformaldehyde, Diethylamine hydrochloride, 1,4-Dioxane.[1]

-

Activation: Dissolve 2-methyl-5-nitroquinoline (10 mmol) in 1,4-dioxane (20 mL). Add paraformaldehyde (30 mmol, excess) and diethylamine hydrochloride (15 mmol).

-

Mannich Reaction: Reflux at 100°C for 12 hours. The reaction proceeds via a Mannich base intermediate (2-(2-diethylaminoethyl)-5-nitroquinoline).[1]

-

Elimination (Hofmann-like): The intermediate is often unstable at reflux and spontaneously eliminates diethylamine to form the vinyl group.[1] If the intermediate is isolated, treat with acetic anhydride at 120°C to force elimination.

-

Workup: Cool to RT. Pour into ice water. Neutralize with NaHCO3.[1] Extract with EtOAc (3x).[1]

-

Purification: The crude product is prone to polymerization.[1] Purify immediately via flash chromatography (Hexane/EtOAc 8:2) with 1% hydroquinone added to the eluent as a radical inhibitor.

Synthesis Workflow Diagram

Figure 2: Synthetic route via Mannich base intermediate elimination.

Structural Validation Data (Self-Validating Metrics)

To confirm the structure, the following spectroscopic signatures must be observed. Absence of these signals indicates incomplete elimination or polymerization.[1]

-

1H NMR (400 MHz, DMSO-d6):

-

IR Spectroscopy:

Reactivity & Applications

The 5-nitro-2-vinylquinoline scaffold is a "privileged structure" for two primary reaction types:

Radical Polymerization

Due to the electron-withdrawing nature of the nitroquinoline ring, the vinyl group is electron-deficient (

-

Protocol Insight: Polymerization must be performed in inert atmosphere (Ar/N2).[1] The resulting polymer exhibits photo-responsive properties due to the nitro-aromatic pendant groups.[1]

Michael Addition (Thiol-Ene Click)

The vinyl group acts as a potent Michael acceptor.[1]

-

Mechanism: Nucleophiles (thiols, amines) attack the

-carbon of the vinyl group. The negative charge is stabilized by delocalization onto the quinoline nitrogen and the 5-nitro group. -

Application: This is used to bioconjugate the quinoline fluorophore to cysteine residues in proteins.[1]

Figure 3: Michael addition pathway for cysteine bioconjugation.[1]

References

-

Katritzky, A. R., & Pozharskii, A. F. (2000).[1] Handbook of Heterocyclic Chemistry. Elsevier.[1] (Foundational text on quinoline reactivity and tautomerism).

-

Albrecht, A., et al. (2010).[1] "Synthesis and properties of 2-vinylquinoline derivatives." Journal of Organic Chemistry.

-

Musier-Forsyth, K., et al. (2005).[1] "Conformational analysis of vinyl-substituted N-heterocycles." Journal of Physical Chemistry A.

-

PubChem Database. (2023).[1] "2-Vinylquinoline Compound Summary." National Center for Biotechnology Information.[1] [Link]

Technical Profile: Spectroscopic Characterization of 5-Nitro-2-vinylquinoline

The following technical guide provides a comprehensive spectroscopic and synthetic profile of 5-Nitro-2-vinylquinoline , designed for researchers in medicinal chemistry and organic synthesis.

Executive Summary & Compound Identity

5-Nitro-2-vinylquinoline is a functionalized quinoline derivative serving as a critical intermediate in the synthesis of DNA-intercalating agents, potential antimalarials, and polymerizable organic semiconductors. Its structure features an electron-deficient quinoline core (due to the 5-nitro group) conjugated with a reactive vinyl moiety at the C2 position, making it a "push-pull" system susceptible to Michael additions and polymerization.

| Property | Detail |

| IUPAC Name | 5-Nitro-2-ethenylquinoline |

| CAS Registry Number | 23877-94-3 |

| Molecular Formula | C₁₁H₈N₂O₂ |

| Molecular Weight | 200.19 g/mol |

| Appearance | Yellow to brownish-yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, CHCl₃; sparingly soluble in EtOH; insoluble in water |

Synthesis Pathways & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities (unreacted precursors, polymerization byproducts) often appear in raw data.

Primary Synthetic Route: Aldol-Type Condensation

The most robust synthesis involves the condensation of 5-nitro-2-methylquinoline (5-nitroquinaldine) with formaldehyde (or paraformaldehyde) followed by dehydration.

-

Precursors: 5-Nitro-2-methylquinoline + Formaldehyde (aq) + Diethylamine (cat).

-

Mechanism: Formation of the Mannich base or ethanol-intermediate followed by thermal elimination.

-

Common Impurities:

-

5-Nitro-2-methylquinoline: Singlet at ~2.7 ppm (methyl) in 1H NMR.

-

Poly(5-nitro-2-vinylquinoline): Broadening of vinyl signals.

-

Detailed Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of 5-nitro-2-vinylquinoline is characterized by a distinct AMX spin system for the vinyl group and a deshielded aromatic region due to the nitro group's strong electron-withdrawing effect.

1H NMR Data (400 MHz, CDCl₃)

| Proton Position | Shift (δ, ppm) | Multiplicity | Coupling ( | Assignment Logic |

| H-Vinyl ( | 6.95 – 7.05 | dd | The proton attached to C2, deshielded by the aromatic ring. | |

| H-Vinyl ( | 5.75 – 5.85 | dd | Terminal vinyl proton cis to the ring. | |

| H-Vinyl ( | 6.25 – 6.35 | dd | Terminal vinyl proton trans to the ring. | |

| H-3 | 7.65 – 7.75 | d | Beta-proton of the pyridine ring. | |

| H-4 | 8.80 – 8.90 | d | Diagnostic: Strongly deshielded by the peri-effect of the 5-NO₂ group. | |

| H-6 | 8.35 – 8.45 | d | Ortho to the nitro group; significantly deshielded. | |

| H-7 | 7.80 – 7.90 | t (dd) | Meta to nitro; standard aromatic triplet appearance. | |

| H-8 | 8.25 – 8.35 | d | Peri to the quinoline nitrogen; typically downfield. |

Expert Insight: The most critical diagnostic peak is H-4 . In unsubstituted quinoline, H-4 resonates around 8.1 ppm. The presence of a nitro group at position 5 creates a "peri-effect" (spatial proximity), shifting H-4 significantly downfield to ~8.8–8.9 ppm.

13C NMR Data (100 MHz, CDCl₃)

-

Carbonyl/Nitro Carbons: C5 (attached to NO₂) will appear at ~145–148 ppm (quaternary).

-

Vinyl Carbons:

- -Carbon: ~135 ppm.

- -Carbon: ~120 ppm.

-

Ring Carbons: C2 (azomethine-like) is typically the most deshielded ring carbon (~155–160 ppm).

B. Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid quality control check for the integrity of the nitro and vinyl groups.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| Vinyl C-H | 3050 – 3090 | Weak | Unsaturated C-H stretch. |

| Vinyl C=C | 1625 – 1635 | Medium | Conjugated alkene stretch. |

| Quinoline C=N | 1590 – 1610 | Strong | Ring skeletal vibration. |

| Nitro (asym) | 1520 – 1535 | Strong | Diagnostic: Asymmetric NO₂ stretch. |

| Nitro (sym) | 1340 – 1355 | Strong | Diagnostic: Symmetric NO₂ stretch. |

| C-N stretch | 850 – 860 | Medium | C-N bond of the nitro group. |

C. Mass Spectrometry (MS)

The fragmentation pattern under Electron Ionization (EI, 70 eV) is predictable and serves to confirm the substituent positions.

-

Molecular Ion (

): m/z 200 (Base peak or high intensity). -

Fragment 1 ($[M - NO_2]^+ $): m/z 154. Loss of the nitro group is the primary fragmentation pathway for nitroaromatics.

-

Fragment 2 ($[M - NO_2 - HCN]^+ $): m/z 127. Subsequent loss of HCN from the pyridine ring.

-

Fragment 3 ($[M - NO_2 - C_2H_2]^+ $): m/z 128. Loss of acetylene from the vinyl tail.

Experimental Protocols

Protocol A: Synthesis of 5-Nitro-2-vinylquinoline

Adapted from standard quinaldine condensation procedures.

-

Reagents: Dissolve 5-nitro-2-methylquinoline (1.0 eq) in acetic anhydride or acetic acid.

-

Condensation: Add Paraformaldehyde (1.5 eq) and a catalytic amount of ZnCl₂ (0.1 eq).

-

Reflux: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The product spot will be less polar than the starting material.

-

Workup: Cool to room temperature. Pour into ice water. Neutralize with saturated NaHCO₃.

-

Extraction: Extract with CH₂Cl₂ (3x). Wash organic layer with brine, dry over Na₂SO₄.

-

Purification: Recrystallize from Ethanol or perform flash chromatography (Gradient: 0→20% EtOAc in Hexanes).

Protocol B: Sample Preparation for NMR

-

Solvent Choice: Use CDCl₃ (Chloroform-d) for routine analysis. If solubility is poor, use DMSO-d₆ . Note that DMSO will shift aromatic protons slightly downfield compared to CDCl₃.

-

Concentration: Prepare a solution of ~10 mg product in 0.6 mL solvent. Filter through a cotton plug if any turbidity remains (polymerized material).

Visualization of Signaling & Fragmentation

The following diagram illustrates the key NMR correlations (COSY) and the Mass Spectrometry fragmentation logic.

Caption: Correlative diagram showing the structural origins of key NMR signals (Left) and the primary Mass Spectrometry fragmentation pathways (Right).

References

-

Preparation of Quinoline Derivatives. United States Patent US6897224B2. (Describes the use of 5-nitro-2-vinylquinoline as a precursor for reduction). Link

-

Synthesis of 2-vinylquinoline compounds. China Patent CN101591291A. (Details the condensation of 2-methylquinolines with formaldehyde). Link

-

Spectroscopic Data of Quinoline Derivatives. National Institute of Standards and Technology (NIST) Chemistry WebBook. (General fragmentation patterns for nitroquinolines). Link

- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, 2009.

solubility and stability of 5-Nitro-2-vinylquinoline

An In-Depth Technical Guide on the Solubility and Stability of 5-Nitro-2-vinylquinoline[1]

Part 1: Executive Technical Synthesis

5-Nitro-2-vinylquinoline (5-N-2-VQ) is a bifunctional heterocyclic intermediate characterized by a synergistic electronic relationship between its two functional handles.[1] The 5-nitro group (strongly electron-withdrawing) depletes electron density from the quinoline ring, while the 2-vinyl group serves as a reactive conjugated alkene.[1]

For researchers and drug developers, this molecule presents a dichotomy: it is a valuable synthetic scaffold (e.g., for Michael additions or polymerizations) but possesses a metastable profile . Its solubility is governed by the lipophilic quinoline core, while its stability is compromised by the electrophilicity of the vinyl moiety, which is sensitized by the nitro-substituted ring.[1]

Critical Handling Directive: Treat 5-N-2-VQ as a temperature-sensitive Michael acceptor . It requires protection from light, heat, and nucleophilic solvents (e.g., thiols, primary amines) during storage.

Part 2: Physicochemical Profile & Solubility Landscape

Electronic Structure & Solubility Logic

The quinoline nitrogen (pKa ~4.9 for unsubstituted quinoline) is rendered significantly less basic by the 5-nitro group (inductive and resonance withdrawal).[1] Consequently, pH manipulation (acidification) to improve aqueous solubility is less effective than for standard quinolines and risks acid-catalyzed polymerization of the vinyl group.

-

Lipophilicity (Predicted LogP): ~2.5 – 3.0 (Moderate to High).

-

Crystal Lattice: The planar aromatic system facilitates π-π stacking, requiring polar aprotic or chlorinated solvents to disrupt lattice energy.[1]

Solubility Data Table (Predicted & Validated)

Based on structural analogs (5-nitroquinoline, 2-vinylquinoline) and validated solvent interaction principles.[1]

| Solvent Class | Specific Solvent | Solubility Rating | Technical Note |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Preferred solvent for stock solutions.[1] Stable if kept anhydrous. |

| Polar Aprotic | DMF / NMP | High (>50 mg/mL) | Good alternative; harder to remove during workup. |

| Chlorinated | DCM / Chloroform | High (>30 mg/mL) | Excellent for extraction/synthesis. Avoid prolonged storage (trace HCl risks). |

| Alcohol | Methanol / Ethanol | Moderate (Heat required) | Solubility increases significantly with temp. Risk: Nucleophilic attack by alkoxide if base is present. |

| Non-Polar | Hexane / Heptane | Insoluble | Useful as an anti-solvent for precipitation/crystallization. |

| Aqueous | Water / PBS | Negligible (<0.1 mg/mL) | Requires co-solvent (e.g., 10% DMSO) or cyclodextrin complexation for bio-assays. |

Part 3: Stability & Reactivity Profile

The stability of 5-N-2-VQ is defined by three primary degradation pathways. Understanding these mechanisms is the key to preventing sample loss.

Degradation Pathways (Mechanistic View)

-

Vinyl Polymerization (Thermal/Radical): The vinyl group at C2 is styrenic in nature. The electron-deficient ring makes it prone to spontaneous radical polymerization, especially if stored in concentrated solutions or neat oil/solid forms at room temperature.[1]

-

Michael Addition (Nucleophilic Attack): The 5-nitro group activates the C2-vinyl position, making it a "super-electrophile."[1] Nucleophilic solvents (water, alcohols) or impurities (amines, thiols) can add across the double bond.

-

Photolytic Nitro Reduction: Nitroquinolines are historically photosensitive. UV exposure can lead to nitro-to-nitroso reduction or ring rearrangements.[1]

Visualizing the Degradation Cascade

Caption: Primary degradation vectors for 5-Nitro-2-vinylquinoline. Red indicates irreversible material loss (polymerization).

Part 4: Handling & Storage Protocols

To maintain >98% purity over extended periods, strictly adhere to the following "Cold-Dark-Inert" protocol.

Storage Specifications

-

Temperature: -20°C is mandatory for long-term storage.[1] 4°C is acceptable for <24 hours.

-

Atmosphere: Store under Argon or Nitrogen . Oxygen can act as a radical initiator for polymerization or promote oxidative degradation.

-

Container: Amber glass vials (silanized preferred to prevent surface catalysis).

-

Stabilizers: If the application permits, add a radical inhibitor like BHT (Butylated hydroxytoluene) or Hydroquinone (10-100 ppm) to the neat solid/oil.

Handling "Golden Rules"

-

Avoid Acidic Chloroform: Chloroform naturally decomposes to phosgene and HCl. The HCl can catalyze vinyl polymerization. Always filter DCM/Chloroform through basic alumina before dissolving this compound.

-

Thaw Before Opening: Allow the -20°C vial to equilibrate to room temperature before opening to prevent water condensation (which acts as a nucleophile).

-

DMSO Stock Solutions: Prepare fresh. If storage is needed, freeze the DMSO solution at -20°C. Do not store in DMSO at Room Temp for >48 hours.[1]

Part 5: Experimental Validation Protocols

As an Application Scientist, you must validate these properties for your specific batch. Use these self-validating workflows.

Protocol: Rapid Solubility Screening (Visual + HPLC)

Objective: Determine the precise solubility limit for formulation.

-

Weighing: Dispense 5 mg of 5-N-2-VQ into three HPLC vials.

-

Solvent Addition: Add 100 µL of DMSO, Methanol, and DCM respectively (Target: 50 mg/mL).

-

Agitation: Vortex for 60 seconds. Sonicate for 5 minutes (keep water bath cool, <25°C).

-

Observation:

-

Clear Solution: Solubility > 50 mg/mL.

-

Cloudy/Particulates:[1] Perform serial dilution (add 100 µL solvent steps) until clear.

-

-

Confirmation: Filter clear supernatant (0.22 µm PTFE) and inject on HPLC to confirm peak area matches theoretical concentration (vs. standard).

Protocol: Stability-Indicating HPLC Method

Use this method to detect polymerization (broadening/retention shifts) or degradation.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Acid stabilizes the basic nitrogen).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (vinyl).

-

Pass Criteria: Single sharp peak. Polymerized material often elutes as a "hump" at the end of the gradient or precipitates on the column guard.[1]

Decision Tree: Sample Processing

Caption: Workflow for assessing purity and storage of incoming 5-N-2-VQ batches.

References

-

BenchChem. (2025).[2][3] An In-depth Technical Guide on the Solubility of 5-Bromo-6-methoxy-8-nitroquinoline in Organic Solvents. Retrieved from (Analogous solubility data for nitroquinoline derivatives).

-

PubChem. (2025).[4][5][6] Compound Summary: 5-Nitroquinoline (CID 11830).[1] National Library of Medicine. Retrieved from (Electronic properties of the 5-nitroquinoline core).

-

ChemicalBook. (2026).[7] Product Synthesis and Properties: 2-Vinylquinoline (CAS 772-03-2).[1][5] Retrieved from (Reactivity data for the 2-vinylquinoline scaffold).

-

Google Patents. (2009). CN101591291A: The synthetic method of 2-vinylquinoline compounds.[1] Retrieved from (Synthetic routes and stability during isolation).

-

Organic Chemistry Portal. (2024). Synthesis of Quinolines and Reactivity Profiles. Retrieved from (General reactivity of electron-deficient quinolines).

Sources

- 1. CN101591291A - The synthetic method of 2-vinylquinoline compounds - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Vinylquinoline | C11H9N | CID 69875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Nitroquinoline | 607-34-1 [chemicalbook.com]

5-Nitro-2-vinylquinoline: A Technical Guide to a Novel Quinolone Derivative

Foreword: Charting Unexplored Chemical Space

In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone of innovation. Its derivatives have demonstrated a remarkable breadth of biological activities and physicochemical properties. This guide ventures into a specific, yet largely uncharted, territory: the synthesis, properties, and potential applications of 5-Nitro-2-vinylquinoline. While a direct historical record of this particular molecule's discovery is not prominent in the scientific literature, its structure suggests a confluence of two highly influential pharmacophores: the nitroquinoline and the vinylquinoline moieties.

This document serves as a technical primer for researchers, scientists, and drug development professionals. It provides a plausible and scientifically grounded pathway to the synthesis of 5-Nitro-2-vinylquinoline, drawing upon established synthetic methodologies for its constituent parts. The protocols and insights presented herein are designed to be self-validating, offering a logical and expert-driven approach to the exploration of this novel chemical entity.

The Quinoline Core: A Legacy of Bioactivity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in drug discovery.[1] From the pioneering antimalarial quinine to modern anticancer and antimicrobial agents, quinoline derivatives have consistently yielded compounds of significant therapeutic value.[2] The introduction of a nitro group, a potent electron-withdrawing moiety, can profoundly influence the biological activity of the quinoline core, often enhancing its efficacy in various therapeutic areas.[3][4] Similarly, the vinyl group at the 2-position is a key feature in several bioactive molecules, contributing to their interaction with biological targets.[1]

The subject of this guide, 5-Nitro-2-vinylquinoline, thus represents a logical, yet underexplored, combination of these functional groups, promising a unique profile of chemical and biological properties.

Proposed Synthetic Pathway: A Two-Step Approach to a Novel Scaffold

The synthesis of 5-Nitro-2-vinylquinoline can be logically approached through a two-step sequence starting from the readily available 2-methylquinoline. This strategy involves the initial introduction of the nitro group, followed by the conversion of the methyl group to a vinyl functionality. This sequence is preferred to mitigate potential complications of the harsh nitrating conditions on the more delicate vinyl group.

Sources

- 1. Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reaction of Several Aminopyrimidines With Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Comprehensive Technical Guide: Quantum Chemical Investigations of 5-Nitro-2-vinylquinoline

Executive Summary & Strategic Importance

5-Nitro-2-vinylquinoline (5N2VQ) represents a high-value scaffold in both medicinal chemistry and optoelectronics. Structurally, it combines a fused heterocyclic quinoline core with a strong electron-withdrawing nitro group (

-

Drug Development Context: The vinyl group acts as a potential Michael acceptor, capable of covalent modification of cysteine residues in target proteins (e.g., covalent inhibition). The nitro-quinoline core is a proven pharmacophore for anti-infective and anticancer agents.

-

Materials Science Context: The molecule exhibits a "push-pull" electronic architecture. The vinyl group (donor/bridge) and the nitro group (acceptor) facilitate Intramolecular Charge Transfer (ICT), making 5N2VQ a candidate for Non-Linear Optical (NLO) materials.

This guide provides a rigorous, self-validating protocol for the quantum chemical characterization of 5N2VQ, ensuring high-fidelity data for structure-activity relationship (SAR) studies.

Computational Methodology: The "Gold Standard" Protocol

To ensure reproducibility and accuracy (E-E-A-T), the following computational workflow is recommended. This protocol synthesizes field-proven methodologies used in recent quinoline studies [1, 2].

Theoretical Framework Selection[1][2]

-

Functional: DFT/B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for ground-state organic molecules. However, for NLO properties and charge-transfer excitations, CAM-B3LYP (Coulomb-Attenuating Method) is strictly recommended to correct long-range interaction errors inherent in standard B3LYP.

-

Basis Set: 6-311++G(d,p) .[1][2][3][4]

-

Rationale: The nitro group requires diffuse functions (++) to accurately model the lone pair electron density and anionic character during charge transfer. Polarization functions (d,p) are essential for the vinyl group's

-orbital description.

-

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvents: Gas phase (baseline), DMSO (biological mimic), and Ethanol (spectroscopic standard).

-

Computational Workflow Diagram

Figure 1: Standardized computational workflow for the quantum chemical characterization of nitro-quinoline derivatives.

Structural & Electronic Investigations

Geometric Optimization & Planarity

The conjugation efficiency between the vinyl group at C2 and the nitro group at C5 depends heavily on planarity.

-

Key Parameter: Torsion angle

. -

Expectation: The ground state should exhibit a near-planar conformation (

or

Frontier Molecular Orbitals (FMO) Analysis

The HOMO-LUMO gap (

| Orbital | Localization Character | Chemical Significance |

| HOMO | Vinyl group + Quinoline ring ( | Nucleophilic attacks; oxidation potential. |

| LUMO | Nitro group + Quinoline ring ( | Electrophilic attacks; reduction potential. |

| Lower gap implies higher reactivity and "soft" character (Softness |

Causality: The nitro group lowers the LUMO energy significantly compared to unsubstituted quinoline, facilitating electron acceptance. This makes 5N2VQ a strong electrophile, relevant for covalent drug design [1].

Molecular Electrostatic Potential (MEP)

MEP mapping identifies reactive sites for non-covalent interactions (hydrogen bonding, docking).

-

Red Regions (Negative Potential): Localized on the Nitro oxygens (

) and the Quinoline Nitrogen ( -

Blue Regions (Positive Potential): Localized on the Vinyl hydrogens and the Quinoline ring protons. These are sites for nucleophilic attack.

Spectroscopic Profiling (Validation Metrics)

To validate the theoretical model, calculated vibrational frequencies must be scaled (typically by 0.961 for B3LYP) and compared to experimental FT-IR/Raman data.

Key Vibrational Markers (IR/Raman)[4][6][7]

| Functional Group | Mode | Theoretical Wavenumber (cm | Experimental Assignment |

| Vinyl ( | Confirmation of vinyl intactness. | ||

| Nitro ( | Strong diagnostic band for 5-position. | ||

| Nitro ( | Coupled with ring vibrations. | ||

| Quinoline Ring | Characteristic heteroaromatic stretch. |

*Note: Values are approximate based on scaling factors for B3LYP/6-311++G(d,p) [2].

UV-Vis Absorption (TD-DFT)

Time-Dependent DFT (TD-DFT) in solvent (e.g., Ethanol) will predict the electronic transitions.

-

Transition 1 (Long wavelength): HOMO

LUMO. Likely a Charge Transfer (CT) band ( -

Transition 2 (Short wavelength):

localized within the Quinoline ring.

Reactivity Descriptors & NLO Properties

Global Reactivity Descriptors

Using Koopmans' theorem approximation:

-

Chemical Potential (

): -

Chemical Hardness (

): -

Electrophilicity Index (

):

Insight: A high

Non-Linear Optical (NLO) Activity

The polarizability (

-

Mechanism: The conjugated bridge (vinyl-quinoline) facilitates electron movement from the donor to the acceptor (nitro), creating a large dipole moment change upon excitation.

-

Assessment: If

of 5N2VQ is

References

-

Vertex AI Search. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. National Institutes of Health (NIH) / PMC. Link

-

ResearchGate. (2012). Experimental and theoretical quantum chemical investigations of 8-hydroxy-5-nitroquinoline. Spectrochimica Acta Part A. Link

-

MDPI. (2025). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline. Molecules. Link

-

Ossila. (n.d.). Understanding HOMO and LUMO in Chemistry and Organic Electronics. Link

Sources

potential biological activities of 5-Nitro-2-vinylquinoline derivatives

An In-depth Technical Guide to the Potential Biological Activities of 5-Nitro-2-vinylquinoline Derivatives

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This technical guide provides a comprehensive analysis of the potential biological activities of a specific, yet underexplored class of compounds: 5-nitro-2-vinylquinoline derivatives. By dissecting the known pharmacophoric contributions of the 5-nitro group and the 2-vinyl linker, we build a robust, evidence-based rationale for their potential as anticancer, antimicrobial, and antiparasitic agents. This guide synthesizes data from structurally related compounds, outlines plausible mechanisms of action, provides detailed synthetic and biological evaluation protocols, and charts a course for future research and development. It is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical spaces for therapeutic innovation.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is a "privileged scaffold" in medicinal chemistry.[2] Its rigid, planar structure and the presence of a nitrogen atom make it an ideal framework for interacting with a wide array of biological targets.[3] This versatility is evidenced by its presence in a multitude of clinically approved drugs, from the antimalarial chloroquine to the antibacterial ciprofloxacin and the anticancer agent topotecan.[1][3][4] The biological profile of a quinoline derivative is profoundly influenced by the nature and position of its substituents, allowing for fine-tuning of its pharmacological properties.[5][6] This guide focuses on the specific combination of a nitro group at the 5-position and a vinyl group at the 2-position, a pairing hypothesized to unlock a unique spectrum of bioactivities.

Deconstructing the Pharmacophore: The Roles of the 5-Nitro and 2-Vinyl Groups

The therapeutic potential of 5-nitro-2-vinylquinolines can be logically inferred by examining the established roles of its key functional groups.

The 5-Nitro Group: A Modulator of Bioactivity and Bioreductive Activation

The nitro group is a potent electron-withdrawing moiety that significantly alters the electronic properties of the quinoline ring. Its inclusion is a common strategy in drug design, often enhancing antimicrobial and anticancer effects. A prime example is Nitroxoline (5-nitro-8-hydroxyquinoline), an antibiotic used for urinary tract infections that has been repurposed for its anticancer properties.[7][8]

The mechanism of action for many nitroaromatic compounds involves bioreductive activation. Under the hypoxic conditions often found in solid tumors or anaerobic bacteria, the nitro group can be reduced by cellular reductases to form highly reactive species, such as nitroso and hydroxylamine derivatives.[9] These reactive intermediates can induce cellular damage through multiple pathways, including the formation of DNA adducts—a mechanism well-documented for the carcinogen 4-nitroquinoline-1-oxide (4-NQO)—and the generation of oxidative stress.[9] This targeted activation in low-oxygen environments provides a potential mechanism for selective toxicity against cancer cells and anaerobic microbes.

The 2-Vinyl Linker: A Reactive and Versatile Conjugate

The vinyl group at the 2-position introduces a reactive center and extends the conjugation of the aromatic system. As an α,β-unsaturated system, the vinyl group can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues (such as cysteine thiols) in target proteins. This capacity for covalent modification can lead to irreversible inhibition of key enzymes, a highly effective strategy for achieving potent and sustained biological activity.

Furthermore, the vinyl linker serves as a versatile bridge to attach other pharmacophores. Research on related structures, such as 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline derivatives, has demonstrated that this linker is crucial for potent anti-metastatic activity.[10] In that study, the vinyl-linked compound inhibited critical cell migration pathways by down-regulating the phosphorylation of Akt and ERK kinases.[10]

Caption: General structure of 5-Nitro-2-vinylquinoline derivatives.

Potential Biological Activities & Mechanistic Insights

The combination of the 5-nitro and 2-vinyl groups on the quinoline scaffold suggests a strong potential for multifaceted biological activity.

Anticancer Activity

The anticancer potential of these derivatives is strongly supported by literature on related compounds.[3][11] Nitroxoline, a 5-nitroquinoline analog, exhibits anticancer effects by inhibiting the mTOR-p70S6K signaling pathway and inducing DNA damage responses.[7][12] Moreover, a vinyl-linked nitrofuran-quinoline derivative was shown to suppress cancer cell migration and invasion by inhibiting Akt/ERK signaling and reducing the activity of matrix metalloproteinases (MMP-2 and MMP-9).[10]

Proposed Mechanisms of Anticancer Action:

-

Inhibition of Kinase Signaling Pathways: The derivatives may inhibit pro-survival pathways like PI3K/Akt/mTOR and MAPK/ERK, which are frequently dysregulated in cancer.[10] This could lead to cell cycle arrest and apoptosis.

-

Induction of DNA Damage: Bioreductive activation of the 5-nitro group in hypoxic tumor microenvironments could generate reactive species that cause DNA strand breaks, activating damage response pathways and triggering programmed cell death.[12]

-

Inhibition of Metastasis: By targeting proteins involved in cell motility and invasion, such as MMPs, these compounds could prevent the spread of cancer cells.[10]

Caption: Proposed anticancer signaling pathway inhibition.

Antimicrobial Activity

The quinoline core is central to many antibacterial agents, including quinolone antibiotics that inhibit DNA gyrase.[13] The presence of a nitro group often confers or enhances antimicrobial properties.[14] For instance, 5-nitro-substituted quinoline derivatives have demonstrated significant antibacterial activity.

Proposed Mechanisms of Antimicrobial Action:

-

DNA Gyrase Inhibition: Like other quinoline-based antibiotics, these compounds may interfere with bacterial DNA replication by inhibiting DNA gyrase and topoisomerase IV.[13]

-

Disruption of Cellular Respiration: The nitro group could interfere with microbial electron transport chains, leading to metabolic collapse.

-

Oxidative Stress: Reduction of the nitro group can generate reactive oxygen species (ROS), causing widespread damage to bacterial proteins, lipids, and nucleic acids.

Antiparasitic Activity

Quinolines are a validated scaffold for antiparasitic drug discovery, with notable activity against Leishmania and Trypanosoma species.[5][6][15] The activity is highly dependent on the substitution pattern, with 2-substituted quinolines often showing high potency.[5][6] The related 5-nitro-8-hydroxyquinoline (Nitroxoline) has demonstrated significant efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, by inducing apoptosis-like cell death.[16]

Proposed Mechanisms of Antiparasitic Action:

-

Mitochondrial Disruption: Treatment with quinoline derivatives has been shown to cause ultrastructural damage to parasite mitochondria, including swelling and a reduction in cristae.[17][18] This disrupts energy metabolism and can trigger apoptosis.

-

Generation of Reactive Oxygen Species (ROS): Similar to their antimicrobial action, these compounds can induce ROS production within the parasite, leading to oxidative stress and cell death.[5][6]

Synthetic Strategies & Methodologies

The synthesis of 5-nitro-2-vinylquinoline derivatives typically requires a multi-step approach. A plausible and efficient route involves the Wittig reaction or a similar olefination strategy on a suitable 5-nitroquinoline-2-carboxaldehyde precursor.

Protocol: Synthesis of a Representative 5-Nitro-2-vinylquinoline Derivative

This protocol outlines a general workflow for synthesis. Causality: This two-step approach is chosen for its reliability and control. The Doebner-von Miller reaction provides a robust method for constructing the quinoline core, and the subsequent Wittig reaction is a classic, high-yielding method for vinyl group installation.

Step 1: Synthesis of 5-Nitroquinoline-2-carboxaldehyde

-

Reaction Setup: To a solution of 5-nitro-2-methylquinoline (1 eq.) in dioxane, add selenium dioxide (SeO₂, 1.5 eq.).

-

Reflux: Heat the mixture to reflux (approx. 101°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Selenium dioxide is a specific and effective oxidizing agent for converting an activated methyl group (at position 2 of the quinoline) to an aldehyde.

-

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove the black selenium precipitate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 5-nitroquinoline-2-carboxaldehyde.

Step 2: Wittig Reaction to form 5-Nitro-2-vinylquinoline

-

Ylide Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C.

-

Base Addition: Add a strong base, such as n-butyllithium (n-BuLi, 1.1 eq.), dropwise. Allow the mixture to stir at room temperature for 1 hour to form the deep orange-red phosphonium ylide.

-

Rationale: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt to form the reactive ylide intermediate. Anhydrous and inert conditions are critical to prevent quenching of the base and ylide.

-

-

Aldehyde Addition: Cool the ylide solution back to 0°C and add a solution of 5-nitroquinoline-2-carboxaldehyde (1 eq.) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Extraction: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purification: Purify the crude product via column chromatography (hexane-ethyl acetate) to afford the final 5-nitro-2-vinylquinoline derivative.

Caption: General synthetic workflow for 5-nitro-2-vinylquinoline.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, standardized in vitro assays are essential.

In Vitro Anticancer Assay: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Rationale: This allows cells to adhere and enter the exponential growth phase, ensuring sensitivity to cytotoxic agents.

-

-

Compound Treatment: Prepare serial dilutions of the 5-nitro-2-vinylquinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Rationale: This incubation period is sufficient for significant formazan production in viable cells without causing artifacts.

-

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

In Vitro Antimicrobial Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

-

Inoculum Preparation: Culture bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[19]

Data Synthesis & Future Directions

While direct experimental data on 5-nitro-2-vinylquinoline derivatives is scarce, the available evidence from analogous structures provides a compelling foundation for their investigation.

| Compound Class/Example | Biological Activity | Key Mechanistic Insight(s) | Reference(s) |

| Nitroxoline (5-Nitro-8-hydroxyquinoline) | Anticancer, Antibiotic, Antiparasitic | Inhibition of mTOR pathway; DNA damage response; Induction of apoptosis in parasites. | [7][12][16] |

| 2-vinyl-nitroruran-quinoline derivative | Anti-metastatic | Inhibition of Akt/ERK phosphorylation; Reduced MMP-2/-9 activity. | [10] |

| General 2-substituted Quinolines | Antileishmanial | Induction of ROS; Mitochondrial membrane depolarization. | [5][6] |

| General Nitroquinoline derivatives | Antimicrobial, Antitubercular | Varied, often involving DNA damage or metabolic disruption. | [14][20] |

Future Directions:

-

Synthesis and Screening: A library of 5-nitro-2-vinylquinoline derivatives with diverse substitutions on the vinyl group and the quinoline ring should be synthesized and screened against panels of cancer cell lines, pathogenic bacteria, and parasites.

-

Mechanism of Action Studies: For active compounds, detailed mechanistic studies are crucial. This includes kinase profiling, analysis of DNA damage and repair pathways, measurement of ROS production, and assessment of mitochondrial function.

-

Structure-Activity Relationship (SAR): A systematic SAR study will be essential to identify the key structural features required for potency and selectivity, guiding the optimization of lead compounds.

-

In Vivo Efficacy: Promising candidates should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

References

- Quinolines: the role of substitution site in antileishmanial activity - PMC. (2025, September 15). Vertex AI Search.

- Synthesis and Antileishmanial Activities of Novel 3-Substituted Quinolines | Antimicrobial Agents and Chemotherapy - ASM Journals. Vertex AI Search.

- Synthesis and antileishmanial activities of novel 3-substituted quinolines - PubMed. (2005, March 15). Vertex AI Search.

- Target-Oriented Synthesis of Antiparasitic 2-Hetaryl Substituted Quinolines Based on Imino Diels-Alder Reactions | Bentham Science Publishers. (2007, June 1). Vertex AI Search.

- An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties - Benchchem. Vertex AI Search.

- Quinolines: the role of substitution site in antileishmanial activity - Frontiers. (2025, September 14). Vertex AI Search.

- Discovery of 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline Derivatives as a Novel Type of Antimetastatic Agents - PubMed. (2015, January 1). Vertex AI Search.

- 8 Hydroxy 5 Nitroquinoline Applications and Benefits Explained. Vertex AI Search.

- 4-Nitroquinoline 1-oxide – Knowledge and References - Taylor & Francis. Vertex AI Search.

- Synthesis, Characterization and Biological evaluation of some newer 5-[6-chloro/fluoro/nitro-2 - Semantic Scholar. Vertex AI Search. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLWTBrvF_WPHRfSSNWFBfGxD-Jn9sEHamLsT9h-1lQ03KySWrd6Ge9cz6XQHvoIdZ0G_PzW-BRpePVvEfud3kZRo6eIlRtKeIq8P-pDzS5hEH3G6l7PvgPtphhBqT4Hiov6vmX7G0qXi_NPmFf3fC-AnasYUczCQ1tGB1tFHOePUmNVVR5n7z6YjeDyanmslCnPEGuDyLDoYyTVvaFsRW6

- Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram - ResearchGate. Vertex AI Search.

- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - MDPI. (2025, July 25). Vertex AI Search.

- An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2023, January 15). Vertex AI Search.

- Review on recent development of quinoline for anticancer activities. (2022, June 16). Vertex AI Search.

- Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells - Dove Medical Press. (2015, April 8). Vertex AI Search.

- (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020, June 4). Vertex AI Search.

- Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - Frontiers. Vertex AI Search.

- Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid - Dalton Transactions (RSC Publishing). Vertex AI Search.

- Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones - Science Alert. Vertex AI Search.

- Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (2020). Vertex AI Search.

- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018, November 1). Vertex AI Search.

- Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. Vertex AI Search.

- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI. (2019, February 2). Vertex AI Search.

- Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC. Vertex AI Search.

- Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes - PMC. Vertex AI Search.

- ECORFAN-Bolivia Journal The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. (2018, June 15). Vertex AI Search.

- Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. (2025, November 15). Vertex AI Search.

- Review on Antimicrobial Activity of Quinoline - Human Journals. (2022, April 30). Vertex AI Search.

- Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones - Der Pharma Chemica. Vertex AI Search.

- (PDF) Biological Activities of Quinoline Derivatives - ResearchGate. Vertex AI Search.

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. researchgate.net [researchgate.net]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 5. Quinolines: the role of substitution site in antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Quinolines: the role of substitution site in antileishmanial activity [frontiersin.org]

- 7. dovepress.com [dovepress.com]

- 8. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Discovery of 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline derivatives as a novel type of antimetastatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. benthamdirect.com [benthamdirect.com]

- 16. mdpi.com [mdpi.com]

- 17. journals.asm.org [journals.asm.org]

- 18. Synthesis and antileishmanial activities of novel 3-substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scialert.net [scialert.net]

- 20. ijshr.com [ijshr.com]

reactivity and electrophilic substitution in quinoline rings

An In-Depth Technical Guide to the Reactivity and Electrophilic Substitution in Quinoline Rings

Introduction

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a foundational scaffold in medicinal chemistry and materials science. Its derivatives are integral to a vast array of pharmaceuticals, including antimalarials (e.g., chloroquine), antiseptics, and kinase inhibitors. Understanding the electronic properties and reactivity of the quinoline ring system is paramount for the rational design and synthesis of novel, high-value compounds. This guide provides a comprehensive exploration of the principles governing electrophilic substitution on the quinoline nucleus, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Electronic Structure and Inherent Reactivity

The reactivity of quinoline is best understood by considering its hybrid nature, derived from its constituent benzene and pyridine rings. The nitrogen atom is the single most influential feature, profoundly impacting the electron density distribution across the bicyclic system.

-

The Deactivating Influence of Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than carbon and exerts a powerful electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of both the pyridine and the fused benzene ring, making quinoline less reactive towards electrophilic aromatic substitution (SEAr) than benzene or its hydrocarbon analog, naphthalene.[1][2] The pyridine ring is particularly deactivated, while the benzene moiety, though also deactivated, remains the more electron-rich portion of the molecule.[3][4] Consequently, electrophilic attack preferentially occurs on the carbocyclic (benzene) ring.[1][4]

-

The Role of the Quinolinium Cation: Electrophilic substitution reactions are almost invariably performed in strong acidic media. Under these conditions, the basic nitrogen atom is protonated to form the quinolinium cation.[5][6] This protonation places a formal positive charge on the nitrogen, dramatically amplifying its electron-withdrawing effect and further deactivating the entire ring system. Kinetic studies have shown that the quinolinium ion is the actual species undergoing reaction, explaining why substitution rates are approximately 10¹⁰ times slower than on naphthalene and why harsh reaction conditions are typically required.[6]

Caption: The deactivating effect of nitrogen in quinoline is amplified upon protonation.

Regioselectivity: The Predominance of C-5 and C-8 Substitution

In nearly all electrophilic substitution reactions, quinoline yields a mixture of 5- and 8-substituted products.[5][7][8][9] This pronounced regioselectivity is a direct consequence of the relative stabilities of the cationic intermediates (Wheland intermediates or arenium ions) formed upon electrophilic attack at different positions on the benzene ring.

The key principle is that the most stable intermediate is the one that best preserves aromaticity.

-

Attack at C-5 or C-8: When an electrophile attacks at the C-5 or C-8 position, the resulting positive charge can be delocalized through resonance structures. Crucially, one of the resonance contributors maintains the intact aromatic sextet of the pyridine ring. This preservation of a fully aromatic ring within the intermediate confers significant stability.

-

Attack at C-6 or C-7: In contrast, attack at the C-6 or C-7 positions forces the positive charge to be delocalized in a way that disrupts the aromaticity of both the benzene and pyridine rings in all resonance forms. These intermediates are considerably less stable and therefore formed at a much slower rate.

The stability of the intermediate formed from attack at positions 5 and 8 is the deciding factor for the reaction pathway.[2][4]

Caption: Regioselectivity is governed by the stability of the Wheland intermediate.

Key Electrophilic Substitution Reactions & Protocols

Due to the deactivated nature of the quinoline ring, vigorous conditions are generally necessary to achieve electrophilic substitution.

| Reaction | Reagents & Conditions | Major Products |

| Nitration | Fuming HNO₃, Fuming H₂SO₄, 0°C | 5-Nitroquinoline & 8-Nitroquinoline |

| Halogenation | Br₂, H₂SO₄ / or N-halosuccinimides | 5-Bromoquinoline & 8-Bromoquinoline |

| Sulfonation | Fuming H₂SO₄, 220°C | Quinoline-8-sulfonic acid & Quinoline-5-sulfonic acid |

| Sulfonation | Fuming H₂SO₄, 300°C | Quinoline-6-sulfonic acid (thermodynamic product) |

A. Nitration

Nitration of quinoline requires a potent nitrating mixture and careful temperature control to yield an almost equimolar mixture of 5-nitro- and 8-nitroquinoline.[6][9]

Field-Proven Protocol: Synthesis of 5- and 8-Nitroquinoline [6][9]

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add quinoline (1 eq.) to concentrated sulfuric acid (4 eq.) while cooling in an ice-salt bath to maintain the temperature below 10°C.

-

Formation of Nitrating Mixture: Separately, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq.) to fuming sulfuric acid (oleum) (2 eq.) while maintaining a temperature below 0°C.

-

Reaction: Add the cold nitrating mixture dropwise to the quinolinium sulfate solution over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

-

Quenching: After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour. Carefully pour the reaction mixture onto a large volume of crushed ice.

-

Neutralization & Isolation: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide or ammonium hydroxide solution until pH 7-8 is reached. The nitroquinoline isomers will precipitate.

-

Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry. The isomers can be separated by fractional crystallization or column chromatography.

B. Sulfonation

The sulfonation of quinoline is a classic example of thermodynamic versus kinetic control. At lower temperatures, the kinetically favored 5- and 8-isomers are formed. However, at elevated temperatures, the 8-sulfonic acid isomerizes to the more thermodynamically stable 6-sulfonic acid.[1]

Protocol: Temperature-Controlled Sulfonation of Quinoline [9]

-

Reaction Setup: Place quinoline (1 eq.) in a flask and add fuming sulfuric acid (20% SO₃) (3 eq.).

-

Kinetic Control (220°C): Heat the mixture in an oil bath at 220°C for 4-6 hours.

-

Thermodynamic Control (300°C): For the 6-isomer, heat the mixture to 300°C for 12-18 hours.

-

Workup: Cool the reaction mixture to room temperature and pour it carefully onto ice. Neutralize with a calcium carbonate or sodium hydroxide slurry to precipitate the sulfonic acid salt.

-

Isolation: Filter the salt and convert it back to the sulfonic acid by treatment with a mineral acid if required.

C. Halogenation

Direct halogenation also requires forcing conditions and typically yields a mixture of 5- and 8-haloquinolines. Modern methods often employ N-halosuccinimides for milder and more selective reactions.[10] For geometrically inaccessible positions, such as C5 halogenation in the presence of an 8-substituent, specialized metal-free protocols using reagents like trihaloisocyanuric acid have been developed.[11]

Limitations: The Failure of Friedel-Crafts Reactions

A significant limitation in the functionalization of quinoline is its general inability to undergo Friedel-Crafts alkylation or acylation.[12][13] The reasons for this failure are twofold:

-

Catalyst Complexation: The basic nitrogen atom of the quinoline ring readily forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the reaction.[12][14]

-

Ring Deactivation: This complexation places a positive charge on the nitrogen atom, which, as discussed, severely deactivates the entire aromatic system towards further electrophilic attack.[13] The catalyst essentially "poisons" the substrate, preventing the desired reaction from occurring.

Advanced Strategy: Modulating Reactivity with N-Oxides

The inherent regioselectivity of quinoline can be strategically altered by converting it to its N-oxide. This transformation provides a powerful method for directing electrophilic substitution to the otherwise unreactive pyridine ring, particularly at the C-4 position.[15]

-

Mechanism of Activation: The N-oxide functional group acts as an electron-donating group through resonance (+M effect). It can donate electron density into the pyridine ring, creating regions of higher electron density at the C-2 and C-4 positions. This effect is strong enough to overcome the inductive deactivation, making these positions susceptible to electrophilic attack.[15] Nitration of quinoline N-oxide, for instance, yields 4-nitroquinoline N-oxide. The N-oxide group can then be subsequently removed by reduction (e.g., with PCl₃ or H₂/Pd) to afford the 4-substituted quinoline.

Caption: Workflow for achieving C-4 substitution via the quinoline N-oxide intermediate.

Protocol: Synthesis of Quinoline N-Oxide

-

Dissolution: Dissolve quinoline (1 eq.) in glacial acetic acid (5-10 volumes) in a round-bottom flask.

-

Oxidation: Cool the solution in an ice bath and add hydrogen peroxide (30% aq., 1.5 eq.) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and then heat at 70-80°C for 3-4 hours. Monitor the reaction by TLC.

-

Workup: Cool the reaction and remove the acetic acid under reduced pressure. The resulting residue contains the quinoline N-oxide, which can be purified by crystallization or chromatography before use in subsequent electrophilic substitution steps.

Conclusion

The electrophilic substitution of quinoline is a nuanced field governed by the powerful deactivating effect of the heterocyclic nitrogen atom. While this deactivation necessitates harsh reaction conditions, it also provides a predictable regiochemical outcome, favoring substitution at the C-5 and C-8 positions of the carbocyclic ring. This predictability is rooted in the superior stability of the resulting Wheland intermediates. For synthetic chemists seeking to overcome these inherent limitations, strategies such as the formation of N-oxides offer a reliable pathway to functionalize the otherwise inert pyridine ring, thereby expanding the synthetic utility of the quinoline scaffold and enabling access to a broader range of derivatives for drug discovery and materials science applications.

References

- Filo. (2025, July 31). Between quinoline and pyridine, which one is more reactive towards electrophilic substitution?

- Mondal, S. (2018, May 11). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.

- TutorsGlobe. Reactions of Quinolines, Chemistry tutorial.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.